铋钒氧化物

描述

Synthesis Analysis

The synthesis of bismuth vanadium oxide and related vanadium oxide-based materials involves several methodologies aimed at enhancing their catalytic, photocatalytic, and electronic properties. Notably, the preparation and characterization of vanadium oxide monolayer catalysts reveal insights into the chemical structures present in these materials. These monolayers can be formed on supporting oxide surfaces through various methods such as impregnation with a suitable vanadium source, followed by calcination, grafting methods, heating mechanical mixtures, or coprecipitation (Bond & Tahir, 1991).

Molecular Structure Analysis

Understanding the molecular structure of supported vanadium oxide catalysts is crucial for their application in heterogeneous catalysis. Advanced spectroscopic tools are used to obtain detailed information about the coordination environment and oxidation state of vanadium oxides. These studies highlight the importance of the molecular structure in determining the catalytic activity and selectivity of vanadium oxide-based catalysts (Weckhuysen & Keller, 2003).

Chemical Reactions and Properties

The chemical reactivity and properties of bismuth vanadium oxide are significantly influenced by its molecular structure and the environment. For instance, the redox chemistry of vanadium in soils and sediments showcases its interactions with colloidal materials and its mobilization and speciation, which have notable environmental implications (Shaheen et al., 2019).

Physical Properties Analysis

The physical properties of bismuth vanadium oxide and vanadium oxide-based materials, such as their phase transitions, electrical properties, and catalytic activities, are of considerable interest. For example, vanadium dioxide exhibits electrical switching with an S-shaped I-V characteristic associated with the metal-insulator transition (MIT), highlighting its potential in oxide electronics (Pergament et al., 2015).

Chemical Properties Analysis

The chemical properties of bismuth vanadium oxide, particularly in the context of photocatalysis, are critical for environmental applications. The efficiency and mechanisms of photodegradation of organic pollutants by bismuth vanadate-based materials are under active investigation. Despite its potential, the real efficiency of BiVO4-based photocatalysts under sunlight and their degradation mechanisms require further elucidation (Monfort & Plesch, 2018).

科学研究应用

合成技术和材料性质:

- 采用一种新颖的室温沉淀技术合成了一种与γ-Bi4V2O11同形的铋钒氧化物相,表明具有低温合成应用潜力(Bhattacharya, Mallick, & Thomas, 1994)。

太阳能水分解和光催化:

- 铋钒氧化物(BiVO4)在太阳能水分解中显示出潜力作为光阳极,通过使用双层氧进化催化剂提高了空穴寿命和效率(Kim & Choi, 2014)。

- 关于含铋复杂氧化物的研究,包括铋钒氧化物,在选择性氧化和光催化中的作用(Xiaohui, 2011)。

光催化CO2还原:

- 铋钒氧化物作为CO2的光催化剂,尽管存在催化剂失活和低反应产率的挑战(Sommers, Alderman, Viasus, & Gambarotta, 2017)。

能量存储应用:

- 镍、铋和钴钒氧化物,包括铋钒氧化物,正在探索它们在能量存储应用中的用途,特别是作为超级电容器的阳极(Isacfranklin et al., 2020)。

离子导电性和固体电解质:

- 基于铋钒氧化物的材料,如BIMEVOX,显示出作为固体电解质具有显著离子导电性的潜力,可用于压力传感器和燃料电池等应用(Chmielowiec, Paściak, & Bujlo, 2008)。

太阳能转换:

- 铋钒氧化物也正在研究其在太阳能材料中的应用,特别是在多孔导电支架内制备BiVO4层(Stefik, 2016)。

安全和危害

未来方向

属性

IUPAC Name |

bismuth;oxygen(2-);vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.4O.V/q+3;4*-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUOUJVWIOKBMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

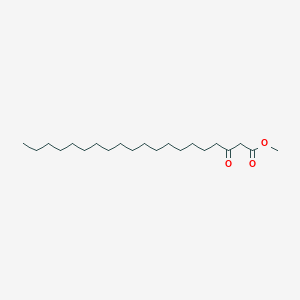

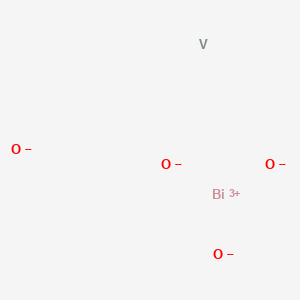

[O-2].[O-2].[O-2].[O-2].[V].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiO4V-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.919 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bismuth orthovanadate | |

CAS RN |

14059-33-7, 53801-77-7 | |

| Record name | Bismuth vanadium tetraoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014059337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth orthovanadate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053801777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth vanadium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bismuth vanadium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)